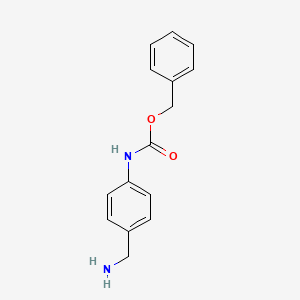

Benzyl (4-(aminomethyl)phenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALUWRGVSASGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620239 | |

| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443331-14-4 | |

| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate: A Chemoselective Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable pathway for the synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where differential protection of amine functionalities is required. The strategic introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the aromatic amine of 4-aminobenzylamine allows for the selective manipulation of the more nucleophilic benzylic amine. This guide will delve into the mechanistic underpinnings of this selective protection, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Rationale for Chemoselective Amine Protection

In the field of medicinal chemistry and complex molecule synthesis, the presence of multiple reactive functional groups necessitates a strategic approach to chemical transformations. Polyamines, such as 4-aminobenzylamine, present a classic challenge due to the presence of two primary amine groups with differing reactivities. The aromatic amine is less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the aromatic ring. This inherent difference in reactivity forms the basis for the chemoselective protection strategy outlined herein.

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection chemistry.[1] Its utility lies in its ability to convert a reactive amine into a less nucleophilic carbamate, which is stable to a wide range of reaction conditions but can be readily removed when desired.[1] The selection of the Cbz group for the protection of the aromatic amine in 4-aminobenzylamine is a deliberate choice to enable subsequent reactions at the more reactive benzylic amine.

The Synthetic Pathway: Reaction Mechanism and Key Considerations

The synthesis of this compound proceeds via the nucleophilic attack of the aromatic amine of 4-aminobenzylamine on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, which involve a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound.

The chemoselectivity of this reaction is primarily governed by the significant difference in nucleophilicity between the two amine groups of 4-aminobenzylamine. The lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, rendering it less available for nucleophilic attack compared to the localized lone pair on the benzylic nitrogen. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, the protection can be directed to the more reactive amine. However, in this specific synthesis, the goal is to protect the less reactive aromatic amine. This is achieved by exploiting the subtle differences in reactivity and by carefully controlling the reaction conditions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 4-Aminobenzylamine | 122.17 | 10.0 g | 1.0 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 15.4 g (1.1 equiv) | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.7 g (2.0 equiv) | 2.0 |

| Tetrahydrofuran (THF) | - | 150 mL | - |

| Deionized Water | - | 75 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine (saturated NaCl solution) | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzylamine (10.0 g) in a mixture of tetrahydrofuran (150 mL) and deionized water (75 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: While stirring vigorously, add sodium bicarbonate (13.7 g) to the solution.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (15.4 g) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, add 100 mL of deionized water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a solid.[2]

-

Causality and Experimental Insights

-

Choice of Base: Sodium bicarbonate is a mild base that is sufficient to neutralize the hydrochloric acid generated during the reaction.[2] A stronger base, such as sodium hydroxide, could lead to the hydrolysis of the benzyl chloroformate and promote side reactions.

-

Solvent System: The biphasic THF/water solvent system is employed to dissolve both the organic starting material and the inorganic base, facilitating the reaction at the interface.[2]

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of benzyl chloroformate is critical to control the exothermic reaction and minimize the formation of side products, such as the di-protected species or reaction at the more nucleophilic benzylic amine.

-

Stoichiometry: A slight excess of benzyl chloroformate (1.1 equivalents) is used to ensure the complete consumption of the starting material.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful installation of the Cbz group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the solid product.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the chemoselective Cbz protection of 4-aminobenzylamine is a fundamental and highly valuable transformation in organic synthesis. This guide provides a comprehensive and technically sound protocol, grounded in the principles of reaction mechanism and experimental best practices. By understanding the causality behind each step, researchers can confidently and efficiently prepare this important building block for application in drug discovery and the development of novel chemical entities.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

-

National Center for Biotechnology Information. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

- Google Patents.

-

Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

-

The Royal Society of Chemistry. Synthesis. [Link]

-

Journal of Chemical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

-

National Center for Biotechnology Information. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]

-

ResearchGate. Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

- Google Patents. Method for preparing aminobenzylamine. 70002017B1/en)

Sources

Benzyl (4-(aminomethyl)phenyl)carbamate chemical properties

An In-depth Technical Guide to Benzyl (4-(aminomethyl)phenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 443331-14-4), a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique structure, featuring a reactive primary amine and a stable carbamate-protected aniline, makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document delves into its core chemical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use in a research setting.

Molecular Identity and Structure

This compound is a key intermediate whose structure incorporates both a nucleophilic primary amine and a protected secondary amine in the form of a carbamate. This dual functionality allows for selective, stepwise reactions, a highly desirable characteristic in multi-step organic synthesis.

-

IUPAC Name: this compound

-

CAS Number: 443331-14-4[1]

-

Molecular Formula: C₁₅H₁₆N₂O₂

-

Molecular Weight: 256.30 g/mol

Structural Representation

The molecule consists of a central phenyl ring substituted at the 1 and 4 positions. One position is attached to the nitrogen of a benzyl carbamate group (Cbz-NH-), and the other to a reactive aminomethyl group (-CH₂NH₂).

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-(aminomethyl)aniline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity Insights

-

Primary Amine: The aminomethyl group (-CH₂NH₂) is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and alkylation. Its reactivity is the primary reason this molecule is a valuable synthetic intermediate.

-

Carbamate Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the aniline nitrogen. It is stable to many reagents but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality is central to its utility.

Applications in Research and Drug Development

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond isostere. [2][3]This functionality can improve a molecule's pharmacokinetic properties by enhancing membrane permeability and metabolic stability. [4]

Role as a Bifunctional Linker

This compound is designed for use as a bifunctional linker or building block. The primary amine serves as a handle for conjugation to a molecule of interest (e.g., a peptide, a small molecule drug), while the Cbz-protected amine can be deprotected at a later synthetic stage to reveal a second reactive site.

Caption: Use as a bifunctional linker in multi-step synthesis.

This stepwise reactivity is crucial in the development of:

-

PROTACs (Proteolysis Targeting Chimeras): Where it can link a protein-binding molecule to an E3 ligase ligand.

-

Antibody-Drug Conjugates (ADCs): Serving as a component of the linker that tethers the cytotoxic payload to the antibody.

-

Focused Compound Libraries: Allowing for the systematic derivatization at two distinct points to explore a chemical space efficiently.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. The following guidelines are synthesized from safety data sheets for structurally related carbamates.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][6]* Eye Protection: Wear chemical safety glasses or goggles. [7]* Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. [7]Avoid all personal contact, including inhalation. [8]* Respiratory Protection: If dust is generated, use an approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [6]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container. [5][6]Keep away from strong oxidizing agents and strong acids. [5]* Stability: Carbamates are generally stable molecules. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a desiccator, potentially under an inert atmosphere like argon or nitrogen, to prevent degradation from atmospheric moisture. [9]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

Conclusion

This compound is a strategically designed synthetic intermediate that offers researchers significant advantages in the construction of complex molecules. Its combination of a reactive primary amine and a robustly protected aniline within a single, stable scaffold provides the synthetic flexibility required for modern drug discovery and development programs. Understanding its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. Benzyl 4-(aminomethyl)benzylcarbamate. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2024). Safety Data Sheet - Benzyl (methoxymethyl)carbamate. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

PubChem. Benzyl phenylcarbamate. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

-

Organic Syntheses. BENZYL HYDROXYMETHYL CARBAMATE. [Link]

-

NIST. Benzylcarbamate. NIST Chemistry WebBook. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Grokipedia. Benzyl carbamate. [Link]

-

ResearchGate. Benzyl Carbamate. [Link]

-

Pavić, K., & Perković, I. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(4), 235-251. [Link]

-

Hoffman Fine Chemicals. Benzyl (4-aminophenyl)carbamate. [Link]

-

ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). Carbamate Toxicity. StatPearls. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

- Google Patents.

-

Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action. YouTube. [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction. Inchem. [Link]

-

PubChem. Benzyl carbamate. National Center for Biotechnology Information. [Link]

-

LookChem. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. [Link]

Sources

- 1. 443331-14-4|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of Benzyl (4-(aminomethyl)phenyl)carbamate in Medicinal Chemistry: A Technical Guide

Introduction: A Tale of Two Amines and the Power of Selective Protection

In the intricate world of drug discovery and development, the ability to precisely manipulate molecular architecture is paramount. Often, the journey from a promising lead compound to a clinically viable drug hinges on the strategic use of protecting groups. Benzyl (4-(aminomethyl)phenyl)carbamate (CAS Number: 443331-14-4), a seemingly unassuming bifunctional molecule, exemplifies this principle. It represents a synthetically valuable building block where one of two reactive amine functionalities has been selectively masked, leaving the other available for carefully orchestrated chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role as a linchpin in the construction of complex pharmacologically active agents. For researchers and drug development professionals, understanding the nuances of this molecule opens doors to streamlined synthetic routes and novel molecular designs.

Physicochemical Properties and Handling

A solid understanding of a compound's physical and chemical characteristics is the bedrock of its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 443331-14-4 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | Typically a solid | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.

The Synthetic Rationale: Taming Reactivity with the Cbz Group

The core utility of this compound lies in the presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the aromatic amine. The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide and medicinal chemistry, due to its relative stability to a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions.[2]

The starting material for the synthesis of this compound is 4-(aminomethyl)aniline, a molecule possessing two primary amine groups with differing reactivity. The aromatic amine is less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the phenyl ring. This inherent difference in reactivity is the key to the selective protection strategy.

Diagram of the Synthetic Logic

Caption: Selective protection of the more reactive amine.

Experimental Protocol: Synthesis of this compound

Principle: The synthesis relies on the differential nucleophilicity of the two amine groups in 4-(aminomethyl)aniline. The more nucleophilic benzylic amine will react preferentially with a limited amount of benzyl chloroformate under controlled conditions. To achieve protection of the aromatic amine, a strategy that enhances its reactivity or a method that differentiates the two amines based on other properties would be employed. A plausible approach involves the use of specific solvent systems and bases that favor the reaction at the aromatic amine.

Materials:

-

4-(aminomethyl)aniline

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or a non-nucleophilic base like pyridine)

-

An appropriate solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or a polar aprotic solvent like acetonitrile)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and solvents for chromatography)

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)aniline in the chosen solvent system.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction and improve selectivity.

-

Addition of Base: Add the selected base to the reaction mixture. The choice of base is critical for controlling the pH and scavenging the HCl generated during the reaction.

-

Slow Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1.0 to 1.1 equivalents) in the organic solvent to the cooled reaction mixture. The slow addition is crucial to maintain a low concentration of the acylating agent and favor the desired regioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted starting material, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single Cbz group and a free aminomethyl group would be the key indicators of a successful synthesis.

Analytical Characterization: Confirming the Molecular Identity

While specific, publicly available spectra for this compound are not provided in the search results, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1] Based on the structure, the expected spectral data would be as follows:

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the phenyl and benzyl rings.

-

Benzylic Protons (Cbz group): A characteristic singlet at approximately δ 5.1-5.2 ppm for the two protons of the -CH₂- group of the benzyl ester.

-

Aminomethyl Protons: A singlet or a broad singlet for the two protons of the -CH₂NH₂ group, the chemical shift of which would be influenced by the solvent and concentration.

-

Amine and Carbamate Protons: Broad singlets for the NH₂ and NH protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 155-157 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (δ 115-140 ppm).

-

Benzylic Carbon (Cbz group): A signal around δ 67 ppm for the -CH₂- carbon of the benzyl ester.

-

Aminomethyl Carbon: A signal for the -CH₂NH₂ carbon.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 256.30 g/mol .

Applications in Drug Discovery and Development: A Versatile Synthetic Handle

This compound is a valuable building block in medicinal chemistry due to its free benzylic amine, which can serve as a nucleophile or a point for further functionalization, while the less reactive aromatic amine is protected. This allows for the sequential introduction of different molecular fragments, a key strategy in the synthesis of complex drug molecules.

While specific examples of approved drugs synthesized directly from this compound were not identified in the search results, the structural motif is highly relevant to several classes of therapeutic agents, particularly kinase and protease inhibitors.

Potential Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core structure that interacts with the ATP-binding site of the kinase, often involving a substituted aniline or a similar aromatic amine. The free aminomethyl group of this compound can be used to introduce solubilizing groups or fragments that target specific regions of the kinase enzyme. For instance, in the synthesis of analogues of the Bcr-Abl kinase inhibitor Imatinib , a key step involves the coupling of a substituted aniline with a pyrimidine derivative.[3][4] The (4-(aminomethyl)phenyl) moiety is a common feature in such inhibitors, where the aminomethyl group is often functionalized to enhance potency and pharmacokinetic properties.

Diagram of a Potential Synthetic Application

Sources

- 1. 443331-14-4|this compound|BLD Pharm [bldpharm.com]

- 2. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 3. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 4. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl (4-(aminomethyl)phenyl)carbamate molecular weight and formula

An In-Depth Technical Guide to Benzyl (4-(aminomethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a benzyl carbamate protecting group on an aniline nitrogen and a reactive primary aminomethyl group, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate. We will delve into the rationale behind its use and provide detailed protocols for its synthesis and handling, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a benzyl carbamate moiety attached to a p-phenylenediamine derivative. The carbamate group serves as a stable protecting group for the aromatic amine, while the aminomethyl group provides a nucleophilic handle for further chemical transformations.

The hydrochloride salt is also a common and stable form of this compound.[1] It is crucial to distinguish this compound from its isomers and related structures, such as Benzyl 4-(aminomethyl)benzylcarbamate, to ensure the correct starting material for a synthetic route.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H16N2O2 | [3] |

| Molecular Weight | 256.30 g/mol | [3][4] |

| CAS Number | 443331-14-4 | [3] |

| Appearance | Typically an off-white to light beige powder or flakes | [5][6] |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [3] |

The Strategic Role in Synthesis: The Benzyl Carbamate Protecting Group

The utility of this compound is intrinsically linked to the properties of the benzyl carbamate group, commonly known as the benzyloxycarbonyl (Cbz or Z) group. In multi-step organic synthesis, particularly in peptide synthesis and the creation of complex drug molecules, protecting reactive functional groups is paramount to prevent unwanted side reactions.

The Cbz group is a widely employed protecting group for amines for several key reasons:[5][6][7]

-

Stability: It is stable to a wide range of reaction conditions, including many basic and some acidic conditions, allowing for selective manipulation of other functional groups within the molecule.

-

Selective Cleavage: The Cbz group can be reliably and cleanly removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This orthogonality is a cornerstone of modern protecting group strategy.

By masking the aromatic amine of the 4-aminomethylaniline core, this compound directs reactivity towards the primary aliphatic amine, enabling its selective elaboration in a synthetic sequence.

Synthesis and Purification

The synthesis of carbamates, in general, can be achieved through various established methodologies, including the reaction of alcohols with isocyanates or the use of activated mixed carbonates.[8][9] A common and effective method for preparing benzyl carbamates involves the reaction of an amine with benzyl chloroformate in the presence of a base.

Conceptual Synthesis Workflow

The logical pathway to this compound involves the selective protection of one of the two amino groups of 4-(aminomethyl)aniline. Due to the higher nucleophilicity of the aliphatic amine compared to the aromatic amine, direct acylation would likely occur at the aminomethyl group. Therefore, a more controlled, multi-step synthesis is often employed, which may involve starting with a precursor where one amine is already differentiated.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

The following is a representative, detailed protocol for the synthesis of a benzyl carbamate, which can be adapted for the specific synthesis of this compound from a suitable precursor like 4-(aminomethyl)aniline.

Objective: To protect the aromatic amine of 4-(aminomethyl)aniline with a benzyl carbamate group.

Materials:

-

4-(aminomethyl)aniline

-

Benzyl chloroformate

-

Anhydrous sodium carbonate (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)aniline (1 equivalent) in dichloromethane. Add sodium carbonate (2-3 equivalents) to the solution. Cool the flask to 0°C in an ice bath.

-

Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1-1.1 equivalents) dropwise to the cooled suspension. Rationale: The base neutralizes the HCl generated during the reaction, driving it to completion. Dropwise addition at low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The aqueous washes remove the base, salts, and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two distinct, orthogonally protected amino functionalities allows for its incorporation into larger scaffolds through sequential coupling reactions.

For example, the primary aminomethyl group can be used in:

-

Amide bond formation: Reacting with carboxylic acids to form amides.

-

Reductive amination: Reacting with aldehydes or ketones to form secondary amines.

-

Guanidinylation: Converting the amine to a guanidine group, a common feature in pharmacologically active compounds.[11]

After the elaboration of the aminomethyl group, the Cbz group on the aromatic amine can be removed to reveal the aniline nitrogen, which can then participate in further reactions, such as sulfonamide formation or coupling in palladium-catalyzed cross-coupling reactions. This stepwise approach is fundamental to the construction of complex molecules with precise architectures.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container.[12]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its value lies in the stable yet readily cleavable benzyl carbamate protecting group, which allows for the selective functionalization of its primary aminomethyl group. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its utility for researchers and scientists engaged in the design and development of novel chemical entities.

References

-

PubChem. Benzyl 4-(aminomethyl)benzylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Benzyl 4-aminobenzylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

Grokipedia. Benzyl carbamate. Available at: [Link]

-

Organic Syntheses. Procedure for the preparation of Benzyl Carbamate. Available at: [Link]

-

PubChem. Benzyl phenylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

Sinfoo. The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Available at: [Link]

-

ResearchGate. Benzyl Carbamate. Available at: [Link]

-

Tella, R., & Ghosh, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. Process for the preparation of phenylcarbamates.

-

National Center for Biotechnology Information. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Benzyl 4-(aminomethyl)benzylcarbamate | C16H18N2O2 | CID 10849657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 443331-14-4|this compound|BLD Pharm [bldpharm.com]

- 4. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Benzyl (4-(aminomethyl)phenyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate journey of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its fate from synthesis to final formulation.[1][2] Poor solubility can lead to significant challenges, including difficult purification, low bioavailability, and complex formulation strategies.[3] This guide is designed for researchers, chemists, and formulation scientists, providing a deep dive into the solubility characteristics of Benzyl (4-(aminomethyl)phenyl)carbamate, a key building block in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding the "why" behind the numbers. We will explore the theoretical underpinnings of solubility, present a predictive analysis using a scientifically robust model, and detail a comprehensive experimental protocol for in-laboratory validation. This document is structured to be a practical and authoritative resource, empowering you to make informed decisions in your solvent selection and formulation development processes.

The Compound of Interest: this compound

Before delving into its solubility, it is crucial to precisely identify the molecule of interest. The name "this compound" corresponds to the chemical structure with CAS Number 443331-14-4 . It is important to distinguish this compound from its isomers and related structures, which possess different physicochemical properties.

-

IUPAC Name: Benzyl N-[4-(aminomethyl)phenyl]carbamate

-

Molecular Formula: C₁₅H₁₆N₂O₂

-

Molecular Weight: 256.30 g/mol

-

Structure:

The structure reveals key features that govern its solubility: a rigid phenyl ring, a polar carbamate group (-NHCOO-), and a primary amine (-NH2). The presence of both hydrogen bond donors (the NH groups) and acceptors (the C=O and O-C groups) suggests that hydrogen bonding will play a significant role in its interactions with solvents.[4] The benzyl group and the phenyl ring contribute to its nonpolar character. The balance of these polar and nonpolar functionalities dictates its affinity for different organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data for this specific molecule, a predictive approach is invaluable for initial solvent screening. The Hansen Solubility Parameters (HSP) provide a powerful framework for predicting miscibility and solubility based on the principle that "like dissolves like".[5] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both the solute and the solvent, can be assigned a unique set of these three parameters, defining a point in 3D "Hansen space". The distance (Ra) between the solute and a solvent in this space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity between the solute and solvent, and therefore, a higher predicted solubility.[6]

Estimated Hansen Solubility Parameters for this compound

Since experimental HSP values for this compound are not publicly available, we must estimate them. This is achieved using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[7][8][9]

Based on its structure (aromatic rings, amine, carbamate), the estimated HSP values for this compound are:

-

δD: 19.5 MPa½

-

δP: 8.5 MPa½

-

δH: 9.0 MPa½

Disclaimer: These values are estimations derived from group contribution methods and should be used as a predictive tool for initial screening. Experimental verification is essential.

Predicted Solubility Profile in Common Organic Solvents

Using the estimated HSP for our target compound, we can now predict its relative solubility in a range of common organic solvents. The following table summarizes the HSP for selected solvents and the calculated HSP distance (Ra) to this compound. Solvents are ranked by Ra, with lower values suggesting better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.3 | Excellent |

| Pyridine | 19.0 | 8.8 | 5.9 | 6.2 | Excellent |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.8 | Very Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Very Good |

| Acetone | 15.5 | 10.4 | 7.0 | 8.6 | Good |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 9.9 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.0 | Moderate |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 | 10.1 | Moderate |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 12.0 | Moderate to Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 17.5 | Very Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 14.8 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 15.1 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 19.4 | Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 40.1 | Insoluble |

Data for solvent HSPs sourced from established databases.[10][11][12][13][14]

Interpretation of Predicted Data: The analysis predicts that this compound will exhibit the highest solubility in polar aprotic solvents like DMF and pyridine, and good solubility in chlorinated solvents like dichloromethane and ethers like THF. This is logical, as these solvents have HSP values relatively close to those estimated for the compound. The moderate polarity and hydrogen bonding capability of the carbamate are well-matched. Conversely, the solubility is predicted to be poor in highly polar protic solvents like methanol and water, due to their very high δH values, and in non-polar aliphatic solvents like hexane, which lack the necessary polarity and hydrogen bonding character.

Experimental Validation: A Robust Protocol

Predictive models provide a crucial starting point, but they are no substitute for empirical data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[8][9][15][16][17][18] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the data is reliable.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several (at least triplicate) glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test can help estimate the required amount.[15]

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

Centrifuge the vials at the same temperature to pellet the undissolved solid. This step is crucial to avoid clogging the filter.

-

-

Sampling:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops should be discarded to saturate the filter material.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV or HPLC-MS method to determine the concentration.[3][19][20]

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements is reported as the solubility.

-

Causality and Logic: Understanding Solute-Solvent Interactions

The solubility of this compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Solute-Solvent Interaction Logic.

-

High Solubility in DMF: DMF is a polar aprotic solvent. It has a high δP value and is a strong hydrogen bond acceptor. It can effectively solvate the polar carbamate group and accept hydrogen bonds from the NH groups of the solute. This strong solute-solvent interaction overcomes the solute's crystal lattice energy, leading to high solubility.

-

Low Solubility in Hexane: Hexane is a non-polar solvent with very low δP and δH values. It cannot form hydrogen bonds or effectively solvate the polar regions of the carbamate. The energy gained from the weak van der Waals interactions between hexane and the aromatic rings is insufficient to break apart the stronger intermolecular forces (especially hydrogen bonds) holding the solute molecules together in the solid state.

Conclusion and Recommendations for Researchers

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical prediction with a practical framework for experimental validation. The Hansen Solubility Parameter analysis predicts favorable solubility in polar aprotic solvents such as DMF, pyridine, and THF, and poor solubility in non-polar and highly protic solvents.

For drug development professionals, we recommend the following course of action:

-

Initial Screening: Use the provided HSP-based table as a primary guide for selecting a shortlist of potential solvents for synthesis, purification (e.g., crystallization), and formulation.

-

Experimental Verification: Do not rely solely on predictions. Perform experimental solubility determination using the detailed shake-flask protocol for the most promising solvents identified in the screening phase.

-

Mixture Exploration: For applications like crystallization where fine-tuning is needed, consider using binary or ternary solvent mixtures. The HSP framework can also be used to predict optimal solvent blend ratios.

By integrating predictive modeling with rigorous experimental work, researchers can significantly streamline the development process, saving time, resources, and ultimately accelerating the journey from molecule to medicine.

References

- APC. (n.d.). Solvent Selection - (API) Solubility.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BLD Pharm. (n.d.). 443331-14-4|this compound.

- ChemScene. (n.d.). 82720-42-1 | Benzyl (4-aminophenyl)carbamate.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubChem. (n.d.). Benzyl 4-aminobenzylcarbamate.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- JHECHEM CO LTD. (n.d.). benzyl N-[4-(aminomethyl)phenyl]carbamate,hydrochloride.

- U.S. Geological Survey. (n.d.). Determination of selected carbamate pesticides.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.

- PubChem. (n.d.). Benzyl 4-(aminomethyl)benzylcarbamate.

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- BLD Pharm. (n.d.). 82720-42-1|Benzyl (4-aminophenyl)carbamate.

- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

- Fisher Scientific. (n.d.). Benzyl carbamate, 98%.

- Grokipedia. (n.d.). Benzyl carbamate.

- Sigma-Aldrich. (n.d.). Benzyl carbamate 99 621-84-1.

- Wikipedia. (n.d.). Benzyl carbamate.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Tandon, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1234-1277.

- Sigma-Aldrich. (n.d.). 4-(Boc-amino)benzylamine 95 220298-96-4.

- ResearchGate. (n.d.). Benzyl Carbamate | Request PDF.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

Sources

- 1. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. sciforum.net [sciforum.net]

- 4. scielo.br [scielo.br]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. kinampark.com [kinampark.com]

- 8. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 9. scribd.com [scribd.com]

- 10. hansen-solubility.com [hansen-solubility.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 20. pirika.com [pirika.com]

Benzyl (4-(aminomethyl)phenyl)carbamate mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action for Benzyl (4-(aminomethyl)phenyl)carbamate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule belonging to the carbamate class of organic compounds. While specific research on its mechanism of action is not extensively published, its structural features, particularly the carbamate functional group, suggest a plausible and testable biological activity. This guide proposes a primary hypothesized mechanism of action centered on the inhibition of cholinesterases, a well-established activity for many carbamate-containing compounds.[1][2] We will explore the scientific rationale for this hypothesis, provide detailed experimental protocols to validate it, and discuss potential therapeutic implications. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction: The Chemical and Biological Context of Carbamates

The carbamate functional group is a key structural motif in a wide array of biologically active compounds, ranging from insecticides to approved pharmaceuticals.[3][4] Its ability to act as a stable and conformationally influential surrogate for peptide bonds has made it a valuable component in drug design.[5] Carbamates can modulate interactions with enzymes and receptors through hydrogen bonding and by imposing conformational constraints.[5]

One of the most well-documented mechanisms of action for carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][6] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft. This modulation of cholinergic signaling is the basis for the therapeutic effects of drugs used in conditions such as Alzheimer's disease and myasthenia gravis.[3] Given that this compound possesses this key carbamate moiety, it is logical to hypothesize that its primary mechanism of action involves cholinesterase inhibition.

Hypothesized Mechanism of Action: Reversible Cholinesterase Inhibition

We propose that this compound acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. The mechanism is predicated on the carbamylation of a serine residue within the active site of these enzymes.

The general mechanism for carbamate-mediated cholinesterase inhibition involves the carbamate compound acting as a substrate for the enzyme.[2] The carbamoyl group is transferred to the active site serine, forming a transient carbamylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[7] The slow regeneration of the active enzyme results in its effective inhibition. Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamylation by carbamates is reversible.[1][7]

The proposed inhibitory action is depicted in the following signaling pathway diagram:

Caption: Proposed inhibitory action of this compound on AChE.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis of cholinesterase inhibition, a series of well-established in vitro and cell-based assays should be conducted. The following protocols provide a comprehensive framework for this investigation.

In Vitro Enzyme Inhibition Assays

The foundational experiment is to determine if this compound directly inhibits the activity of purified AChE and BChE. The Ellman's assay is the gold standard for this purpose.

Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Purified human recombinant AChE and human serum BChE.

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of varying concentrations of the test compound.

-

Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATChI or BTChI).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Rationale for Experimental Choices: The Ellman's assay is a robust and widely accepted method for measuring cholinesterase activity. Using both AChE and BChE allows for the determination of the compound's selectivity.

The following workflow diagram illustrates the experimental process:

Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.

Cell-Based Assays

To confirm that the observed enzyme inhibition translates to a cellular effect, a cell-based assay is necessary. A neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses AChE, is a suitable model.

Protocol: Cellular AChE Activity Assay

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Assay:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer containing a non-ionic detergent.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Perform the Ellman's assay on the cell lysate as described in section 3.1 to measure the intracellular AChE activity.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of cellular AChE activity and calculate the cellular IC₅₀ value.

-

Rationale for Experimental Choices: This assay validates the compound's ability to penetrate cell membranes and inhibit its target in a more physiologically relevant environment.

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained from the proposed experiments.

| Parameter | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

| In Vitro IC₅₀ (µM) | Experimental Value | Experimental Value |

| Cellular IC₅₀ (µM) | Experimental Value | N/A |

| Selectivity Index (BChE IC₅₀ / AChE IC₅₀) | \multicolumn{2}{c | }{Calculated Value} |

Potential Therapeutic Implications and Future Directions

Should this compound prove to be a potent and selective cholinesterase inhibitor, it could have therapeutic potential in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.[3] Further research would be warranted to investigate its pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy in relevant animal models.

Additionally, given the structural similarities to compounds that have been investigated for modulating beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), it may be prudent to screen this compound for activity against other targets relevant to neurodegeneration.[8]

Conclusion

While the definitive mechanism of action for this compound requires empirical validation, the presence of the carbamate functional group provides a strong rationale for hypothesizing a role as a cholinesterase inhibitor. The experimental framework outlined in this guide offers a clear and scientifically rigorous path to test this hypothesis and elucidate the compound's biological activity. This foundational work is crucial for any future development of this molecule for therapeutic purposes.

References

- Grokipedia.

- The Chemistry of Benzyl Carbamate: Synthesis and Applic

- Kucera, T., et al. (2015). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc, 2015(6), 269-286.

- Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(24), 4156–4179.

- WHO (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org.

- Kos, J., et al. (2020).

- Fang, H., et al. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401.

- Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(40), 35898–35905.

- Singh, P., et al. (2021).

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- JHECHEM CO LTD. Buy benzyl N-[4-(aminomethyl)

- BLD Pharm. Benzyl (4-(aminomethyl)phenyl)

- PubChem. Benzyl 4-(aminomethyl)

- Jokanović, M. (2021). Carbamate Toxicity. In StatPearls.

- Reddy, B. V., et al. (2011).

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

- Keeley, L. (2011, October 26). 9.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of Benzyl (4-(aminomethyl)phenyl)carbamate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of Benzyl (4-(aminomethyl)phenyl)carbamate (CAS No. 443331-14-4), a bifunctional molecule of interest in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, offers a robust, predictive analysis for researchers, scientists, and drug development professionals. The insights herein are designed to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a primary aliphatic amine, a carbamate linkage, a benzyl group, and a 1,4-disubstituted aromatic ring. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.

Figure 2: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion | Rationale & Notes |

| 257.13 | [M+H]⁺ | The protonated molecule, representing the molecular weight of the compound (256.30 g/mol ) plus a proton. This would be the base peak under ESI conditions. |

| 150.09 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |

| 106.07 | [C₇H₈N]⁺ | Fragmentation leading to the aminobenzyl cation. |

| 91.05 | [C₇H₇]⁺ | The tropylium ion, a very common fragment from benzyl-containing compounds. |

Expert Interpretation & Fragmentation Pathway:

Upon ESI, the molecule is expected to readily protonate, likely at the primary amine, to give the [M+H]⁺ ion at m/z 257.13. Tandem MS (MS/MS) of this precursor ion would likely induce fragmentation. A characteristic fragmentation for carbamates is the loss of the benzyl group or cleavage of the carbamate bond. The formation of the tropylium ion (m/z 91.05) is a highly favorable fragmentation pathway for any compound containing a benzyl moiety.

Figure 3: A plausible fragmentation pathway for this compound in ESI-MS/MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and extensive data from related structures. The predicted ¹H and ¹³C NMR, FT-IR, and MS data provide a detailed and reliable spectroscopic fingerprint for this compound. This information should serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound, enabling confident structural verification and purity assessment. It is recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive characterization.

References

- Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (2020). Supporting Information: Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Royal Society of Chemistry.

- Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.

- Finetech Industry Limited. benzyl N-[4-(aminomethyl)phenyl]carbamate.

- ChemicalBook. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.

- BLD Pharm. This compound.

- PubChem. Benzyl 4-aminobenzylcarbamate. National Center for Biotechnology Information.

- PubChem. Benzyl 4-(aminomethyl)benzylcarbamate. National Center for Biotechnology Information.

- NIST. Benzylcarbamate. NIST Chemistry WebBook.

- PubChem. Benzyl phenylcarbamate. National Center for Biotechnology Information.

- Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., Kalam, A., & Dhulap, A. (2017).

- BLD Pharm. Benzyl (4-aminophenyl)carbamate.

- Fisher Scientific. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific.

- Thermo Fisher Scientific. 4-Aminobenzylamine, 98%.

- Sigma-Aldrich. 4-Aminobenzylamine, 99%.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

An In-depth Technical Guide to the Stability and Degradation Profile of Benzyl (4-(aminomethyl)phenyl)carbamate

Introduction

Benzyl (4-(aminomethyl)phenyl)carbamate is a molecule of significant interest in pharmaceutical and medicinal chemistry, often serving as a key intermediate or a structural motif in drug candidates. Its unique structure, featuring a benzyl carbamate moiety linked to a reactive aminomethylphenyl group, presents a distinct stability profile that warrants a thorough investigation. Understanding the intrinsic stability of this compound and its degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical products.

This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide stability studies. By elucidating the causality behind experimental choices and grounding our claims in authoritative sources, this document aims to be a trustworthy resource for ensuring the scientific integrity of drug development programs.

Physicochemical Properties and Structural Features

This compound possesses two key functional groups that dictate its chemical behavior: the benzyl carbamate and the primary benzylic amine. The carbamate linkage, an ester of carbamic acid, is known for its susceptibility to hydrolysis, particularly under acidic or basic conditions. The benzyl group itself can be a target for oxidative degradation and is readily cleaved under certain reductive conditions. Furthermore, the primary amine on the benzyl ring is a nucleophilic center and can participate in various degradation reactions.

| Property | Value | Source |

| Molecular Formula | C15H16N2O2 | [1] |

| Molecular Weight | 256.30 g/mol | N/A |

| Appearance | Off-white to light beige powder or flakes | [2] |

| Melting Point | 86-89 °C | [2] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMF; moderately soluble in water. | [3] |

Potential Degradation Pathways

Based on the chemical functionalities present in this compound and literature on analogous structures, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for carbamates.[4] The stability of the carbamate bond is highly pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can undergo hydrolysis to yield benzyl alcohol, 4-aminobenzylamine, and carbon dioxide. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[5]

-

Base-Catalyzed Hydrolysis: In alkaline media, the carbamate is susceptible to hydrolysis via a bimolecular addition-elimination (BAc2) mechanism.[6][7] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give benzyl alcohol and the carbamic acid of 4-aminobenzylamine. The carbamic acid is unstable and rapidly decarboxylates to 4-aminobenzylamine.[8]

Caption: Predicted hydrolytic degradation pathways.

Thermal Degradation

Thermal stress can induce the degradation of carbamates, often leading to a variety of products depending on the structure and the temperature. For N-aryl carbamates, thermal decomposition can yield the corresponding isocyanate and alcohol.[9] In the case of this compound, heating could potentially lead to the formation of benzyl alcohol and 4-(isocyanatomethyl)aniline. Further reactions of these intermediates could lead to the formation of ureas and other secondary degradation products.[4][10]

Caption: Predicted thermal degradation pathway.

Photodegradation

Compounds containing benzylic and aromatic functionalities are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation. For this compound, potential photolytic pathways could involve cleavage of the benzylic C-O bond of the carbamate, leading to the formation of radical species.[3] The aromatic ring itself can also be a chromophore, and its excitation could lead to a variety of degradation products. Photostability testing as per ICH Q1B guidelines is crucial to assess this liability.[11]

Oxidative Degradation

The benzylic protons and the primary amine in this compound are potential sites for oxidative degradation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products. The benzylic position is particularly susceptible to oxidation, which could lead to the formation of the corresponding benzoic acid derivative. The primary amine can also be oxidized to various products.

Experimental Protocols for Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12] The following protocols are designed to stress this compound under various conditions.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Preparation of Stock and Stress Samples

-